N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine

Beschreibung

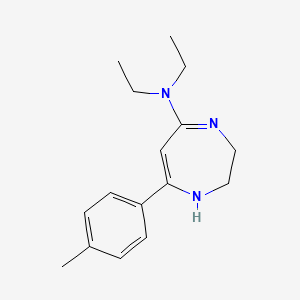

N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine is a 1,4-diazepine derivative characterized by a seven-membered diazepine ring fused to an aromatic system. Key structural features include:

- 1,4-Diazepine core: The ring contains two nitrogen atoms at positions 1 and 4.

- Substituents: A 4-methylphenyl group at position 7 and a diethylamine moiety at position 5.

Eigenschaften

CAS-Nummer |

918884-75-0 |

|---|---|

Molekularformel |

C16H23N3 |

Molekulargewicht |

257.37 g/mol |

IUPAC-Name |

N,N-diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine |

InChI |

InChI=1S/C16H23N3/c1-4-19(5-2)16-12-15(17-10-11-18-16)14-8-6-13(3)7-9-14/h6-9,12,17H,4-5,10-11H2,1-3H3 |

InChI-Schlüssel |

JLYDTHJIPVXXIE-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=NCCNC(=C1)C2=CC=C(C=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine typically involves the following steps:

Formation of the Diazepine Ring: The initial step involves the cyclization of appropriate precursors to form the diazepine ring. This can be achieved through the reaction of a suitable amine with a diketone under acidic or basic conditions.

Substitution Reactions: The diazepine ring is then subjected to substitution reactions to introduce the diethyl and 4-methylphenyl groups. This can be done using alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu ergeben.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Diethyl- oder 4-Methylphenylgruppen durch andere Substituenten ersetzt werden, indem geeignete Reagenzien verwendet werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation Oxide ergeben, während die Reduktion Amine oder Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Zum Beispiel kann sie als Inhibitor oder Aktivator bestimmter Enzyme wirken und Stoffwechselwege und Zellfunktionen beeinflussen.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Analogs with Varied Aryl Substituents

N,N-Diethyl-7-(2-fluorophenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine (PubChem) :

- Structural difference : The 2-fluorophenyl group replaces the 4-methylphenyl group.

- Impact: Electronic effects: The electron-withdrawing fluorine atom may reduce electron density on the diazepine ring compared to the electron-donating methyl group.

| Property | 4-Methylphenyl Analog | 2-Fluorophenyl Analog |

|---|---|---|

| Aryl substituent | Electron-donating | Electron-withdrawing |

| Predicted logP | Higher | Lower |

1,5-Benzodiazepines vs. 1,4-Diazepines

- Core difference : The 1,5-benzodiazepine ring has nitrogen atoms at positions 1 and 5, compared to 1 and 4 in 1,4-diazepines.

- Functional groups : Many 1,5-benzodiazepines feature a ketone (e.g., 2-one) instead of an amine.

Example : 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam) :

- Key properties : High purity, nitro group enhances electrophilicity, and chloro substituent influences receptor binding.

- Biological activity: Benzodiazepin-2-ones are often sedative-hypnotics, whereas amine-substituted diazepines (like the target compound) may exhibit distinct receptor interactions.

| Property | 1,4-Diazepin-5-amine | 1,5-Benzodiazepin-2-one |

|---|---|---|

| Nitrogen positions | 1,4 | 1,5 |

| Functional group | Amine | Ketone |

| Pharmacological role | Potential CNS modulation | Sedative-hypnotic |

Substituent Effects on Reactivity and Selectivity

N-Acylated 1,5-Benzodiazepines () :

- Regioselectivity : Acylation occurs preferentially at the less sterically hindered amine site, even with bulky substituents.

- Relevance to target compound : The diethylamine group in the target compound may resist acylation due to steric hindrance, contrasting with smaller amines in other diazepines.

Example : 7-Chloro-N-(methoxymethyl)-N-methyl-5-phenyl-3H-1,4-benzodiazepine 4-oxide :

- Substituent comparison : The methoxymethyl and methyl groups on nitrogen reduce basicity compared to diethylamine.

- Molecular weight : 343.81 g/mol vs. an estimated ~330 g/mol for the target compound (based on structural similarity).

Crystal Packing and Weak Interactions

Imidazole-4-imines with 4-methylphenyl groups () :

- Crystal packing : Weak interactions (C–H⋯N and π–π stacking) dominate, even with bulky substituents.

- Implications : The 4-methylphenyl group in the target compound may promote similar packing motifs, influencing solubility and stability.

Key Research Findings and Implications

Biologische Aktivität

N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant studies, data tables, and findings from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula and its structural representation. The compound features a diazepine ring, which is known for its influence on biological activity.

Pharmacological Effects

This compound has been studied for various pharmacological effects:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The diazepine core is often associated with anxiolytic and sedative properties.

- Anticancer Potential : Some studies have suggested that derivatives of diazepine compounds can induce apoptosis in cancer cell lines. For instance, compounds with similar moieties have shown cytotoxic effects against human leukemia and breast cancer cell lines .

- Neuroprotective Effects : There is evidence suggesting that certain analogs may provide neuroprotection, which is critical in the context of neurodegenerative diseases.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various diazepine derivatives on human cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM against MCF-7 breast cancer cells. This activity was comparable to standard chemotherapeutics like doxorubicin .

Study 2: Neuropharmacological Evaluation

Another study investigated the neuropharmacological properties of related compounds in rodent models. The results showed that these compounds could reduce anxiety-like behaviors and improve depressive symptoms in forced swim tests .

Data Tables

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Breast Cancer | 15 | |

| Antidepressant | Rodent Models | N/A | |

| Neuroprotective | Rodent Models | N/A |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Receptors : The compound may interact with GABA receptors, which are crucial for its anxiolytic effects.

- Induction of Apoptosis : Similar compounds have been shown to activate caspases leading to programmed cell death in cancer cells.

- Modulation of Neurotransmitters : It may influence levels of serotonin and norepinephrine, contributing to its antidepressant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.